molecular formula C13H12ClN3 B14474638 N-(4-Chlorophenyl)benzenecarboximidohydrazide CAS No. 65417-58-5

N-(4-Chlorophenyl)benzenecarboximidohydrazide

Cat. No.: B14474638
CAS No.: 65417-58-5
M. Wt: 245.71 g/mol
InChI Key: SXGOGVSBAJJHFA-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)benzenecarboximidohydrazide is a chemical compound known for its unique structure and properties It consists of a benzenecarboximidohydrazide core with a 4-chlorophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorophenyl)benzenecarboximidohydrazide typically involves the reaction of 4-chlorobenzohydrazide with benzenecarboxylic acid derivatives. One common method includes the condensation reaction between 4-chlorobenzohydrazide and benzenecarboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorophenyl)benzenecarboximidohydrazide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

Scientific Research Applications

N-(4-Chlorophenyl)benzenecarboximidohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)benzenecarboximidohydrazide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors. The exact pathways and targets depend on the specific application and the biological system being studied. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chlorophenyl)hydrazinecarboxamide
  • N-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl-2-sulfanyl acetamide
  • 4-(4-Chlorophenyl)imidazole

Uniqueness

N-(4-Chlorophenyl)benzenecarboximidohydrazide is unique due to its specific structure, which imparts distinct chemical and biological propertiesIts unique combination of a benzenecarboximidohydrazide core with a 4-chlorophenyl substituent makes it a valuable compound for various research and industrial purposes .

Properties

CAS No.

65417-58-5

Molecular Formula

C13H12ClN3

Molecular Weight

245.71 g/mol

IUPAC Name

N-amino-N-(4-chlorophenyl)benzenecarboximidamide

InChI

InChI=1S/C13H12ClN3/c14-11-6-8-12(9-7-11)17(16)13(15)10-4-2-1-3-5-10/h1-9,15H,16H2

InChI Key

SXGOGVSBAJJHFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=N)N(C2=CC=C(C=C2)Cl)N

Origin of Product

United States

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